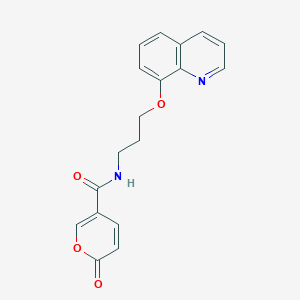

2-oxo-N-(3-(quinolin-8-yloxy)propyl)-2H-pyran-5-carboxamide

Description

Properties

IUPAC Name |

6-oxo-N-(3-quinolin-8-yloxypropyl)pyran-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4/c21-16-8-7-14(12-24-16)18(22)20-10-3-11-23-15-6-1-4-13-5-2-9-19-17(13)15/h1-2,4-9,12H,3,10-11H2,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VISYLGBTQOZZDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OCCCNC(=O)C3=COC(=O)C=C3)N=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-(3-(quinolin-8-yloxy)propyl)-2H-pyran-5-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:

Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

Attachment of the Propyl Chain: The quinoline derivative is then reacted with 3-bromopropanol to introduce the propyl chain via a nucleophilic substitution reaction.

Formation of the Pyran Ring: The final step involves the cyclization of the intermediate with a suitable dicarbonyl compound under acidic conditions to form the pyran ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-(3-(quinolin-8-yloxy)propyl)-2H-pyran-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the quinoline ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline derivatives.

Substitution: Functionalized propyl derivatives.

Scientific Research Applications

2-oxo-N-(3-(quinolin-8-yloxy)propyl)-2H-pyran-5-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential anti-cancer and anti-microbial properties.

Industry: Utilized in the development of new materials with unique electronic properties.

Mechanism of Action

The mechanism of action of 2-oxo-N-(3-(quinolin-8-yloxy)propyl)-2H-pyran-5-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The quinoline moiety is known to intercalate with DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Core Structural Variations

The compound’s pyran-5-carboxamide core distinguishes it from analogs like the 4-oxo-1,4-dihydroquinoline-3-carboxamides described in . Key differences include:

- Oxo-group position: The target molecule’s 2-oxo-pyran vs. 4-oxo-dihydroquinoline in analogs.

- Ring saturation: A fully unsaturated pyran ring vs. a partially saturated dihydroquinoline.

- Substituent connectivity: The quinolin-8-yloxypropyl chain in the target compound vs. aryl/pentyl groups in analogs (e.g., N-(4-oxo-1-pentyl-1,4-dihydroquinolin-3-yl)-aryl-carboxamides) .

Pharmacological Implications

- Solubility: The ether-linked propyl chain may enhance solubility compared to hydrophobic pentyl/aryl substituents in dihydroquinoline analogs.

- Metabolic stability: The unsaturated pyran ring may confer resistance to oxidation compared to saturated dihydroquinoline cores.

Data Table: Comparison with Key Analogs

Research Findings and Limitations

- Bioactivity gaps: No direct efficacy data for the target compound are provided in the evidence, necessitating extrapolation from structural analogs.

- Computational modeling: Molecular docking studies (using tools like AutoDock) could predict binding modes to targets like DNA gyrase or kinases, leveraging the quinoline-pyran hybrid’s unique topology.

Biological Activity

The compound 2-oxo-N-(3-(quinolin-8-yloxy)propyl)-2H-pyran-5-carboxamide is a synthetic derivative that has garnered interest for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article aims to explore its biological activity, synthesis, and related findings based on diverse sources.

Chemical Structure and Synthesis

The compound belongs to a class of molecules characterized by a pyran ring fused with a quinoline moiety. Its structure can be represented as follows:

Synthesis typically involves multi-step processes that may include reactions such as condensation, cyclization, and functional group modifications. For instance, the synthesis of related quinoline derivatives often utilizes palladium-catalyzed cross-coupling reactions to introduce various substituents that enhance biological activity .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of quinoline derivatives, including those structurally similar to 2-oxo-N-(3-(quinolin-8-yloxy)propyl)-2H-pyran-5-carboxamide .

- In Vitro Studies : A significant focus has been placed on evaluating the cytotoxic effects against various cancer cell lines. For example, compounds derived from quinoline were tested against MDA-MB-231 (breast cancer), PC-3 (prostate cancer), and MRC-5 (human fetal lung fibroblast) cell lines. The results indicated that many derivatives exhibited significant growth inhibition at concentrations as low as 10 µM, with GI50 values indicating the concentration required for 50% inhibition of cell growth .

- Mechanism of Action : Some quinoline derivatives have been shown to inhibit tubulin polymerization and induce apoptosis in cancer cells by activating caspase pathways. For instance, a related compound demonstrated an IC50 value of 0.99 µM against tubulin polymerization . This suggests that 2-oxo-N-(3-(quinolin-8-yloxy)propyl)-2H-pyran-5-carboxamide may also exert its effects through similar mechanisms.

Other Biological Activities

Beyond anticancer effects, quinoline derivatives are being explored for their potential antimicrobial and anti-inflammatory activities. Research indicates that certain modifications can enhance these properties, making them promising candidates for drug development.

Case Study 1: Antiproliferative Activity

In a study examining the antiproliferative effects of various quinoline derivatives, it was found that compounds with specific substitutions on the quinoline ring exhibited enhanced activity against breast cancer cell lines compared to their unsubstituted counterparts. For instance:

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| 3a | MDA-MB-231 | 10 |

| 4e | PC-3 | 15 |

| 5f | MRC-5 | >82 |

This table illustrates the varying degrees of efficacy among different compounds, highlighting the importance of structural modifications in enhancing biological activity .

Case Study 2: Mechanistic Insights

Another study focused on the mechanism by which quinoline derivatives induce apoptosis in cancer cells. It was observed that treatment with specific compounds led to cell cycle arrest at the G2/M phase and activation of apoptotic pathways through caspase activation. This suggests a targeted approach for designing new anticancer agents based on the structure of 2-oxo-N-(3-(quinolin-8-yloxy)propyl)-2H-pyran-5-carboxamide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.